molecular formula C21H40O2 B13408816 Methyl (Z)-icos-10-enoate

Methyl (Z)-icos-10-enoate

Cat. No.: B13408816
M. Wt: 324.5 g/mol
InChI Key: MMYSVRJTHDSODN-QXMHVHEDSA-N
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Description

Methyl (Z)-icos-10-enoate is an organic compound classified as an ester. It is derived from icos-10-enoic acid and methanol. The compound features a long carbon chain with a double bond in the Z (cis) configuration, which means that the substituents on either side of the double bond are on the same side. This configuration can significantly influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (Z)-icos-10-enoate can be synthesized through the esterification of icos-10-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Icos-10-enoic acid+MethanolAcid catalystMethyl (Z)-icos-10-enoate+Water\text{Icos-10-enoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Icos-10-enoic acid+MethanolAcid catalyst​Methyl (Z)-icos-10-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-icos-10-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used under mild conditions to oxidize the double bond.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group to an alcohol.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-icos-10-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

    Industry: this compound can be used in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl (Z)-icos-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release icos-10-enoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the Z configuration can also influence the compound’s reactivity and interaction with enzymes and other biomolecules.

Comparison with Similar Compounds

Methyl (Z)-icos-10-enoate can be compared with other similar compounds such as:

    Methyl (E)-icos-10-enoate: The E (trans) isomer has different physical and chemical properties due to the different spatial arrangement of substituents around the double bond.

    Methyl stearate: A saturated ester with no double bonds, which has different reactivity and applications.

    Methyl oleate: An ester with a double bond in a different position, leading to variations in its chemical behavior and uses.

This compound is unique due to its specific double bond configuration and long carbon chain, which confer distinct properties and applications in various fields.

Properties

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl (Z)-icos-10-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-

InChI Key

MMYSVRJTHDSODN-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

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